Nociceptin (1-13), amide is classified as a neuropeptide and is primarily associated with the nociceptin/orphanin FQ receptor (NOP receptor), which is a member of the G-protein coupled receptor family. This compound was first identified in the mid-1990s and has since been the subject of extensive research due to its unique properties and potential therapeutic applications .
The synthesis of nociceptin (1-13), amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:
The molecular structure of nociceptin (1-13), amide features a linear arrangement of amino acids with specific stereochemistry that contributes to its biological function. The peptide's helical structure is indicated by circular dichroism spectroscopy, showing characteristic minima at 205 nm and 227 nm, which suggest helical conformations .
The structural data includes:
Nociceptin (1-13), amide can undergo various chemical reactions that modify its structure for research purposes:
Nociceptin (1-13), amide exerts its effects primarily through binding to the nociceptin/orphanin FQ receptor (NOP). Upon binding, it activates intracellular signaling pathways mediated by G-proteins, leading to various physiological responses such as modulation of pain perception, anxiety regulation, and influence on reward mechanisms.
The mechanism includes:
Nociceptin (1-13), amide exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and for ensuring accurate experimental results.
Nociceptin (1-13), amide has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1